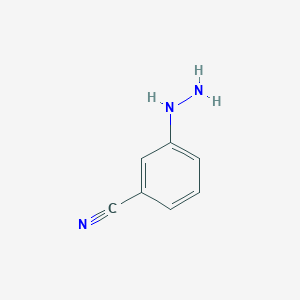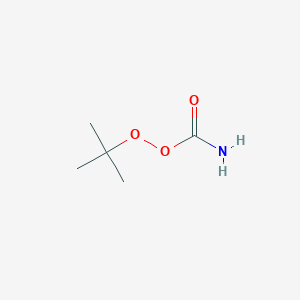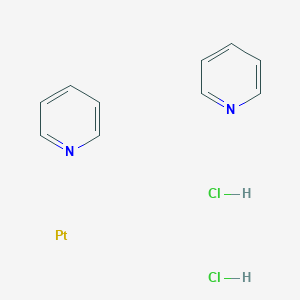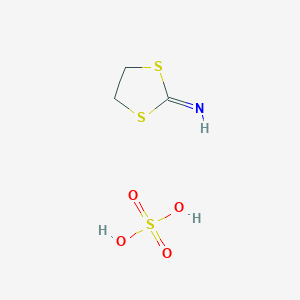![molecular formula C4H8B2S4 B102774 [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- CAS No. 19167-79-4](/img/structure/B102774.png)
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is a chemical compound that has been extensively studied for its potential applications in various fields. It is a heterocyclic compound that consists of two boron atoms, two sulfur atoms, and four carbon atoms.
Mécanisme D'action
The mechanism of action of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is not fully understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors by facilitating the movement of electrons through the material.
Effets Biochimiques Et Physiologiques
There is currently no research available on the biochemical and physiological effects of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. As a result, it is important to exercise caution when handling the compound and to follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is its high electron mobility, which makes it a promising candidate for use in organic electronics. However, the compound is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments.
Orientations Futures
There are several potential future directions for research on [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of the compound's potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- can be achieved through various methods. One of the most common methods is the reaction of 1,2-dithiolene with boron trichloride in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1,2-dithiolene with boron tribromide in the presence of a Lewis acid catalyst. The synthesized compound can then be purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the development of organic field-effect transistors and organic light-emitting diodes.
Propriétés
Numéro CAS |
19167-79-4 |
|---|---|
Nom du produit |
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- |
Formule moléculaire |
C4H8B2S4 |
Poids moléculaire |
206 g/mol |
Nom IUPAC |
2,3,7,8-tetrahydro-[1,4,2,3]dithiadiborinino[2,3-b][1,4,2,3]dithiadiborinine |
InChI |
InChI=1S/C4H8B2S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H2 |
Clé InChI |
MSJHXPBZWHQHIR-UHFFFAOYSA-N |
SMILES |
B12B(SCCS1)SCCS2 |
SMILES canonique |
B12B(SCCS1)SCCS2 |
Synonymes |
Tetrahydro[1,4,2,3]dithiadiborino[2,3-b][1,4,2,3]dithiadiborin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



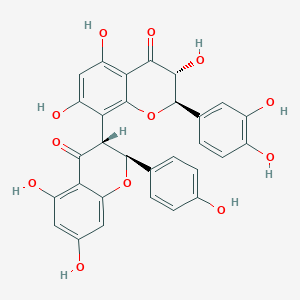
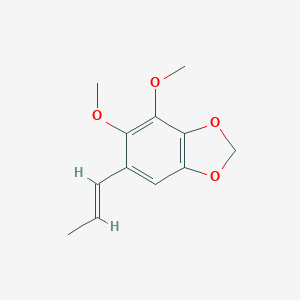
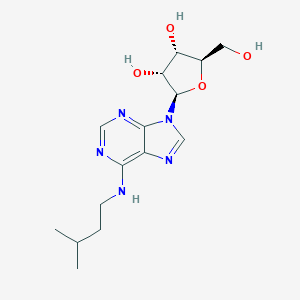
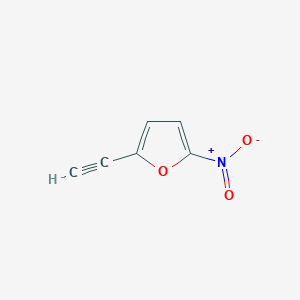
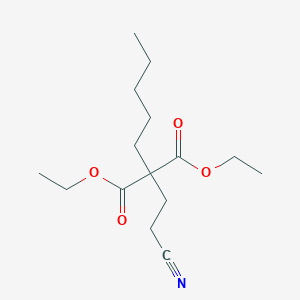
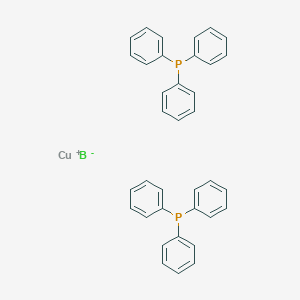
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
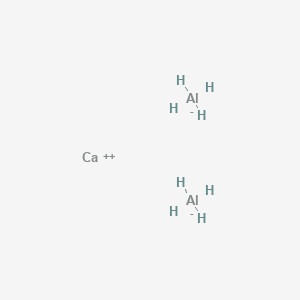
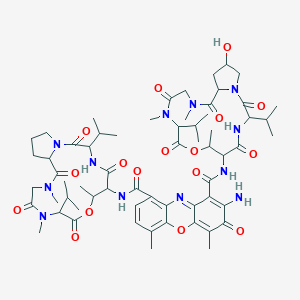
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
